

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentylethanamine

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Compound of Interest

Compound Name: 2-Cyclopentylethanamine

Cat. No.: B154097

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Abstract

This technical guide provides a comprehensive overview of **2-Cyclopentylethanamine**, a valuable building block in medicinal chemistry. The document outlines its physicochemical properties, potential synthetic routes, and expected analytical characterization. Notably, **2-Cyclopentylethanamine** serves as a key reactant in the development of substituted benzamides that act as allosteric modulators of the follicle-stimulating hormone (FSH) receptor, highlighting its relevance in drug discovery.^[1] While specific experimental protocols and characterization data for this compound are not extensively available in peer-reviewed literature, this guide consolidates available information and presents logical synthetic strategies and predicted analytical data based on established chemical principles.

Introduction

2-Cyclopentylethanamine, also known as 2-cyclopentylethylamine, is a primary amine with a cyclopentyl moiety. Its structure combines a flexible ethylamine chain with a rigid carbocyclic group, making it an attractive scaffold for the synthesis of novel therapeutic agents. The cyclopentyl group can introduce favorable lipophilic and conformational properties into a drug candidate. A significant application of this compound is in the synthesis of allosteric modulators of the follicle-stimulating hormone (FSH) receptor, a G protein-coupled receptor crucial for

reproduction.[1] Allosteric modulation offers a sophisticated approach to fine-tuning receptor activity, and the unique structure of **2-Cyclopentylethanamine** is instrumental in achieving desired pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclopentylethanamine** is presented in Table 1. This data has been compiled from various chemical databases.

Property	Value	Reference
IUPAC Name	2-cyclopentylethanamine	[2]
Synonyms	2-Cyclopentylethylamine, Cyclopentaneethanamine	[2]
CAS Number	5763-55-3	[2]
Molecular Formula	C ₇ H ₁₅ N	[2]
Molecular Weight	113.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid (predicted)	
Boiling Point	158-159 °C	
Density	0.871 g/cm ³ (predicted)	
SMILES	C1CCC(C1)CCN	[2]
InChI	InChI=1S/C7H15N/c8-6-5-7-3- 1-2-4-7/h7H,1-6,8H2	[2]
InChIKey	UKPLRVAKKXWITN- UHFFFAOYSA-N	[2]

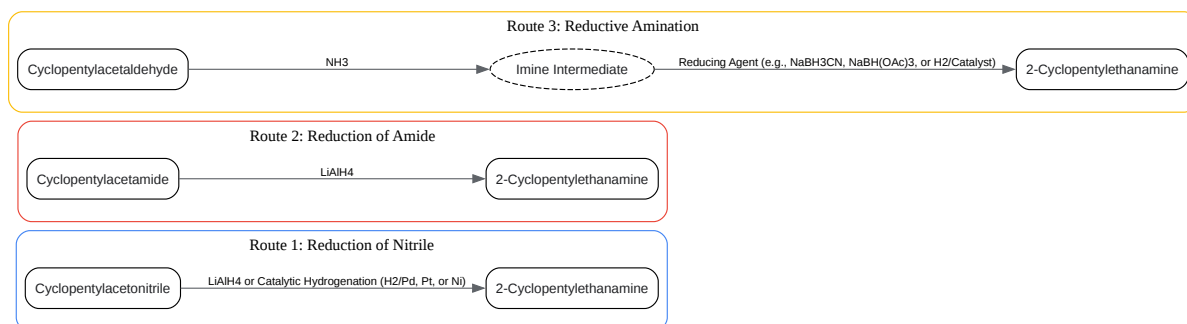
Synthesis of 2-Cyclopentylethanamine

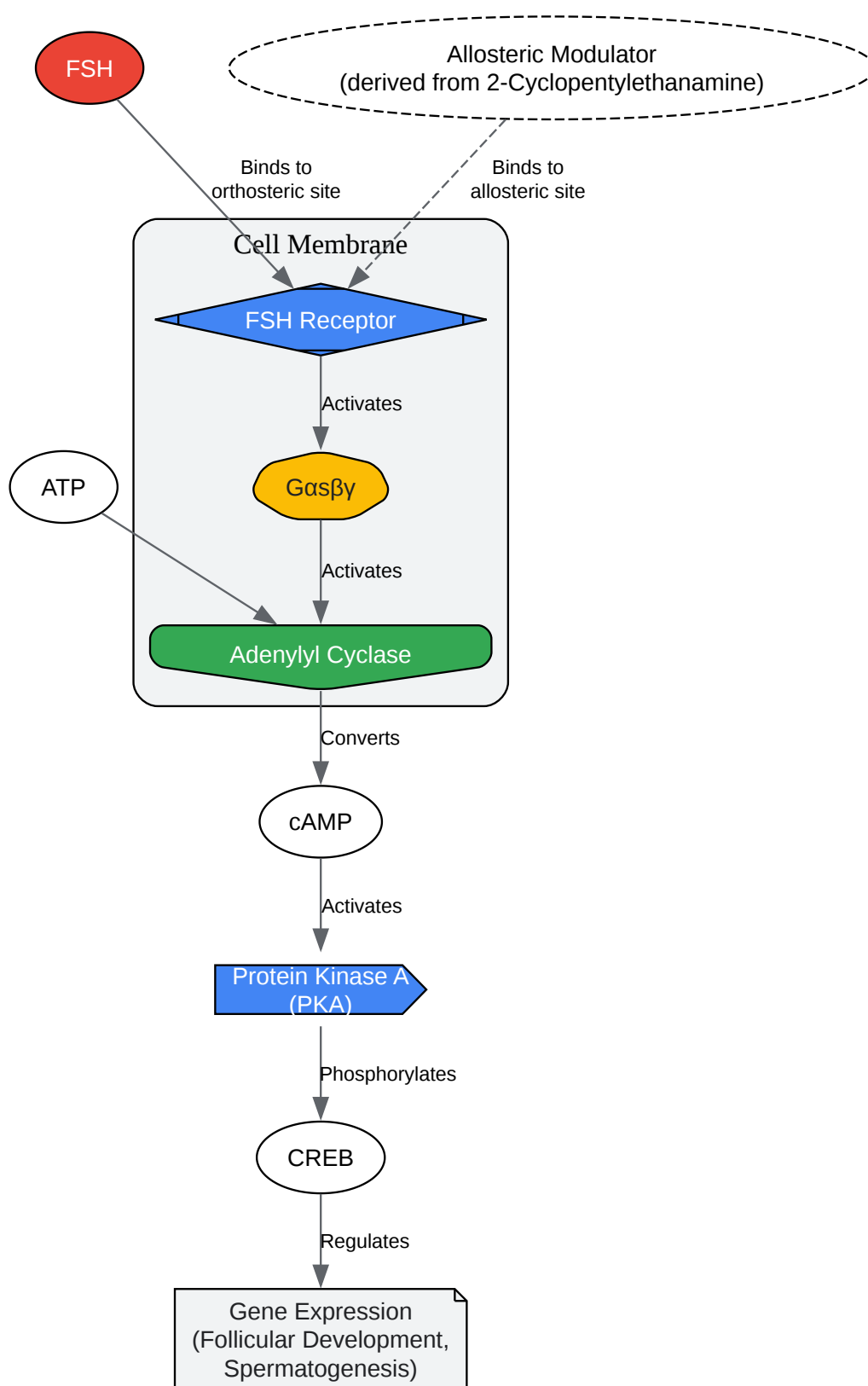
While a specific, detailed experimental protocol for the synthesis of **2-Cyclopentylethanamine** is not readily available in the surveyed literature, several general and reliable methods for the preparation of primary amines can be proposed. The most direct approaches would likely

involve the reduction of a suitable precursor such as a nitrile or an amide, or the reductive amination of an aldehyde.

Proposed Synthetic Routes

Three plausible synthetic routes are outlined below. These are based on well-established organic transformations.





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References

- 1. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
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